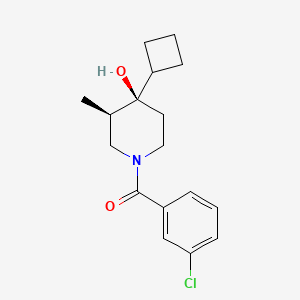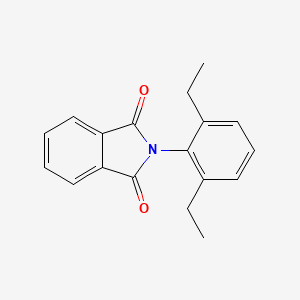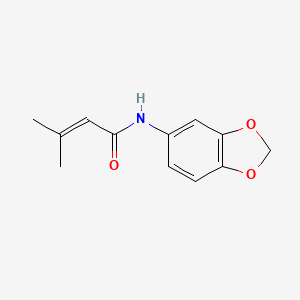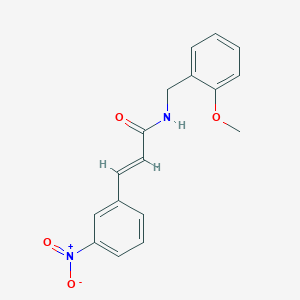![molecular formula C22H32N2O3 B5617024 1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5617024.png)
1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that introduce specific functional groups to achieve the desired molecular structure. For example, the synthesis of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides involves the addition of various substituted groups, showcasing the versatility of piperidine synthesis methods (Yang et al., 2009). Similarly, sila-analogues of selective σ ligands demonstrate the synthesis of piperidine derivatives with silicon replacing the carbon spirocenter, indicating the structural flexibility and synthetic adaptability of piperidine compounds (Tacke et al., 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various analytical techniques, such as X-ray crystallography, NMR, MS, and IR. Studies on compounds like bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride] provide detailed insights into the stereo structure and molecular conformation, including hydrogen bonding and molecular geometry (Yang et al., 2009). These analyses are crucial for understanding the compound's chemical behavior and potential interactions with biological systems.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. Anodic methoxylation of piperidine derivatives, for example, illustrates the conditions under which methoxylation occurs and the influence of substituents and anodes on the reaction outcome (Golub & Becker, 2015). Such reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal and molecular structure analysis of compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, stabilized by hydrogen bonding and C-H…π interactions, provides insights into the factors affecting the compound's physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, nucleophilicity, and electrophilicity, are determined by their functional groups and molecular structure. Studies on the synthesis and characterization of compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine contribute to understanding the chemical behavior and reactivity of piperidine-based molecules (Feng, 2011).
properties
IUPAC Name |
2-methoxy-1-[4-[2-(2-phenylethyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-27-17-21(25)23-15-12-19(13-16-23)22(26)24-14-6-5-9-20(24)11-10-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAFBMUOGMXRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCCC2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(Methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)

![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)
![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)azepan-2-one](/img/structure/B5616965.png)
![3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5616973.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)

![7-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616988.png)
![methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)
![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)

![5-acetyl-1'-isonicotinoyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5617016.png)
